molecular formula C12H6Cl2N2 B13008576 4-Chloro-5-(3-chlorophenyl)nicotinonitrile

4-Chloro-5-(3-chlorophenyl)nicotinonitrile

Cat. No.: B13008576
M. Wt: 249.09 g/mol
InChI Key: NDQGZQWRZNWPIC-UHFFFAOYSA-N
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Description

4-Chloro-5-(3-chlorophenyl)nicotinonitrile is an organic compound with the molecular formula C12H6Cl2N2 and a molecular weight of 249.09 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a nitrile group at the 3-position, a chlorine atom at the 4-position, and a 3-chlorophenyl group at the 5-position. It is a versatile compound with unique reactivity and selectivity, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-(3-chlorophenyl)nicotinonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chlorobenzaldehyde, malononitrile, and ammonium acetate.

    Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a base, such as sodium ethoxide, to form the intermediate compound.

    Cyclization: The intermediate compound is then subjected to cyclization under acidic conditions to form the desired this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-(3-chlorophenyl)nicotinonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.

    Oxidation and Reduction: The nitrile group can be oxidized to form carboxylic acids or reduced to form amines.

    Cyclization Reactions: The compound can undergo cyclization to form heterocyclic compounds with potential biological activity.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or ammonia are commonly used for substitution reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used to oxidize the nitrile group.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used for the reduction of the nitrile group.

Major Products

    Substitution Products: Depending on the substituent introduced, products such as 4-hydroxy-5-(3-chlorophenyl)nicotinonitrile or 4-amino-5-(3-chlorophenyl)nicotinonitrile can be obtained.

    Oxidation Products: Oxidation of the nitrile group yields 4-chloro-5-(3-chlorophenyl)nicotinic acid.

    Reduction Products: Reduction of the nitrile group results in the formation of 4-chloro-5-(3-chlorophenyl)nicotinamide.

Scientific Research Applications

4-Chloro-5-(3-chlorophenyl)nicotinonitrile has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Chloro-5-(3-chlorophenyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound may act by:

Comparison with Similar Compounds

4-Chloro-5-(3-chlorophenyl)nicotinonitrile can be compared with other similar compounds, such as:

    Nicotinonitrile: This compound has a similar pyridine ring structure but lacks the chlorine and phenyl substitutions.

    3-Chlorobenzonitrile: This compound contains a benzene ring with a nitrile group and a chlorine atom. It is used in the synthesis of agrochemicals and pharmaceuticals.

    4-Chloronicotinonitrile: This compound has a similar structure but lacks the phenyl substitution. It is used in the synthesis of various heterocyclic compounds.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and selectivity, making it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C12H6Cl2N2

Molecular Weight

249.09 g/mol

IUPAC Name

4-chloro-5-(3-chlorophenyl)pyridine-3-carbonitrile

InChI

InChI=1S/C12H6Cl2N2/c13-10-3-1-2-8(4-10)11-7-16-6-9(5-15)12(11)14/h1-4,6-7H

InChI Key

NDQGZQWRZNWPIC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=C(C(=CN=C2)C#N)Cl

Origin of Product

United States

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